molecular formula C15H14O3 B11979911 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11979911
M. Wt: 242.27 g/mol
InChI Key: GARBLMXFSNEPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a furocoumarin derivative characterized by a fused furanocoumarin scaffold with ethyl and methyl substituents at positions 5, 2, and 2. Furocoumarins are known for their photobiological activity, including applications in vitiligo treatment and interactions with cytochrome P450 enzymes . This compound is synthesized via multi-step reactions involving Pechmann condensation, etherification, and cyclization, as demonstrated in the preparation of structurally similar furocoumarins . Its structural uniqueness lies in the ethyl and dimethyl groups, which influence its pharmacokinetic and pharmacodynamic properties compared to other furocoumarins.

Chemical Reactions Analysis

5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of furochromones exhibit significant anticancer activities. For instance, a study highlighted the cytotoxic effects of 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one against human hepatoma HepG2 cells. This compound demonstrated an IC50 value of 8.46 ± 0.28 µM, indicating potent cytotoxicity and the ability to induce apoptosis in cancer cells .

Case Study: Hepatoma Cell Line

  • Compound : 3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one
  • Target : HepG2 cells
  • IC50 : 8.46 ± 0.28 µM
  • Mechanism : Induction of apoptosis

Enzyme Inhibition

Enzymatic inhibition is another critical application area for furochromones. For example, studies have shown that certain derivatives inhibit the aldehyde dehydrogenase (ALDH) enzyme family, which plays a role in detoxifying aldehydes and is implicated in various diseases including cancer and alcohol metabolism. The binding characteristics of these compounds to ALDH enzymes have been characterized, demonstrating their potential as therapeutic agents in managing conditions related to ALDH dysfunction .

Enzyme Inhibition Details

  • Enzymes Targeted : Aldehyde Dehydrogenase 1/2
  • Significance : Potential therapeutic applications in cancer treatment and alcohol-related disorders.

Antimycobacterial Activity

Furochromones have also been investigated for their antimycobacterial properties. A diversity-oriented synthesis approach has been employed to create various furochromane derivatives with promising activity against Mycobacterium tuberculosis. This highlights the potential for developing new treatments for tuberculosis using modified furochromone structures .

Antimycobacterial Activity Overview

  • Target Pathogen : Mycobacterium tuberculosis
  • Methodology : Diversity-oriented synthesis
  • Outcome : Identification of active compounds against tuberculosis.

Other Biological Activities

In addition to anticancer and antimycobacterial properties, furochromones have been associated with anti-inflammatory and antioxidant activities. These properties suggest that they may be beneficial in treating inflammatory diseases and oxidative stress-related conditions.

Data Summary Table

Application AreaCompound NameTarget/EffectIC50/Activity
Anticancer3,5-Dimethyl-7H-furo[3,2-g]chromen-7-oneHepG2 cells (apoptosis)IC50 = 8.46 ± 0.28 µM
Enzyme InhibitionVarious furochromone derivativesALDH1/ALDH2Inhibitory activity characterized
AntimycobacterialFurochromane derivativesMycobacterium tuberculosisActive against M. tuberculosis
Anti-inflammatory/AntioxidantFurochromone derivativesInflammatory diseasesPromising biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Furocoumarins

Substituent Position and Bioactivity

Position 5 Modifications

  • 5-Methyl derivatives: Compounds like 5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one () show reduced steric hindrance compared to the ethyl group in the target compound. This difference impacts binding to biological targets such as immunoproteasome subunits (e.g., β5i), where bulkier substituents may enhance selectivity .

Positions 2 and 3 Modifications

  • Dimethyl vs. Single Methyl Groups: The 2,3-dimethyl configuration in the target compound enhances electron density in the chromenone ring, influencing UV absorption and photochemical reactivity. In contrast, derivatives with single methyl groups (e.g., 3-ethyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one, ) exhibit altered metabolic stability due to reduced steric shielding .

Functional Group Variations

Hydroxyl and Methoxy Groups

  • 4,9-Dihydroxy derivatives (): These compounds display stronger hydrogen-bonding interactions with enzymes like CYP3A4 but are prone to oxidation, limiting their therapeutic utility compared to alkyl-substituted analogs .
  • Methoxy-substituted analogs (e.g., Methoxsalen, ): Methoxy groups at position 9 enhance phototoxicity but introduce metabolic liabilities, as seen in methoxsalen’s narrow therapeutic index .

Table 1: Key Pharmacological Comparisons

Compound Name Substituents Biological Activity Reference ID
5-Ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one 5-Ethyl, 2,3-dimethyl Moderate β5i inhibition; Photostable
Psora-4 4-(4-phenylbutoxy) Mitochondrial K+ channel inhibition
9-Methoxy-7H-furo[3,2-g]chromen-7-one 9-Methoxy High phototoxicity; CYP3A4 interaction
6-Butyl-5-methyl-3-phenyl derivative 6-Butyl, 5-methyl, 3-phenyl Enhanced lipophilicity; Anticancer potential
4,9-Dihydroxy derivative 4,9-Dihydroxy Strong CYP3A4 binding; Oxidative instability

Physicochemical and Pharmacokinetic Differences

Solubility and LogP

  • The target compound’s LogP is estimated at ~3.5 (based on analogs in ), balancing lipophilicity for cellular uptake. Derivatives with polar groups (e.g., hydroxyls in ) have LogP < 2, reducing bioavailability .
  • Methoxy-substituted furocoumarins () exhibit higher melting points (>200°C) due to crystallinity, complicating formulation compared to alkylated derivatives .

Metabolic Stability

  • Ethyl and methyl groups in the target compound slow hepatic metabolism compared to unsubstituted psoralens, as shown in microsomal studies .
  • Compounds with terminal alkynes (e.g., 3-ethynyl derivatives, ) are prone to cytochrome P450-mediated oxidation, shortening half-lives .

Biological Activity

5-Ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromenone class, known for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3, with a molecular weight of approximately 258.27 g/mol. The compound features a unique structure characterized by a furan ring fused to a chromenone moiety. The substitution at the 2 and 3 positions with ethyl and dimethyl groups enhances its chemical reactivity and biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antitumor Activity : Research indicates that this compound has potential antitumor effects. In vitro studies have shown cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects range from 10 to 30 µM depending on the cell line tested.
  • Anti-inflammatory Effects : The compound has been demonstrated to inhibit pro-inflammatory cytokines in various models, suggesting its potential as an anti-inflammatory agent.
  • Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against Gram-positive bacteria and antifungal activity against certain fungal strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Methylfuro[3,2-g]chromen-7-oneLacks ethyl substitutionModerate antibacterial activity
6-(4-Methoxyphenyl)-furo[3,2-g]chromen-7-oneMethoxy group at the 6-positionEnhanced cytotoxicity
3-(4-Fluorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-oneFluorophenyl substitution at the 3-positionIncreased reactivity

The presence of both ethyl and dimethyl groups in this compound enhances its reactivity and biological profile compared to similar compounds.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Modulation of Inflammatory Pathways : It appears to downregulate NF-kB signaling pathways involved in inflammation.
  • Antioxidant Mechanisms : The antioxidant activity may be mediated through the scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

Case Studies

  • In Vitro Study on Antitumor Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most sensitive cell line was found to be MCF-7 (breast cancer), with an IC50 value of approximately 15 µM.
  • Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one?

The synthesis typically involves multi-step organic reactions, starting with cyclization of precursor molecules (e.g., substituted chromenones) followed by electrophilic substitutions to introduce ethyl and methyl groups. Key steps include:

  • Cyclization : Formation of the furochromenone core under acid or base catalysis .
  • Alkylation : Introduction of ethyl and methyl groups using alkyl halides or Friedel-Crafts alkylation .
  • Purification : Column chromatography or recrystallization to isolate the product .
    Reaction conditions (temperature, solvent polarity) significantly influence yield and regioselectivity. For example, dimethylformamide (DMF) enhances solubility during alkylation .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and chromatographic methods is used:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and aromaticity of the fused rings .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing (if single crystals are obtainable) .
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects, requiring computational validation (DFT calculations) .

Q. What are the primary physicochemical properties relevant to its handling in the lab?

Key properties include:

  • Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Stability : Photolabile due to the chromenone core; storage under inert atmosphere and dark conditions is recommended .
  • Melting Point : Typically >200°C, indicative of high crystallinity .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antifungal vs. anti-inflammatory) be resolved?

Contradictions often arise from assay conditions or substituent effects:

  • Dose-Response Studies : Quantify EC₅₀ values across multiple concentrations to identify non-linear effects .
  • Structural Analog Comparison : Compare with derivatives like 5-ethyl-2,3,9-trimethyl analogs to isolate substituent contributions .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., CYP450 for anti-inflammatory activity) to decouple mechanisms .

Q. What experimental designs optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent ratio, catalyst loading) using factorial designs .
  • Continuous Flow Chemistry : Reduces side reactions and improves heat transfer for exothermic steps (e.g., alkylation) .
  • In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the compound interact with biological macromolecules (e.g., enzymes)?

Mechanistic insights require:

  • Molecular Docking : Predict binding sites using software like AutoDock, focusing on the furochromenone core's π-π stacking with aromatic residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Mutagenesis Studies : Modify key residues (e.g., Tyr138 in fungal CYP51) to validate predicted interactions .

Q. What strategies address low reproducibility in antifungal assays?

  • Standardized Inoculum : Use CLSI guidelines for fungal strain preparation .
  • Synergy Testing : Combine with azoles (e.g., fluconazole) to assess potentiation effects .
  • Resistance Profiling : Serial passage experiments to evaluate mutation-driven resistance .

Q. How is structure-activity relationship (SAR) analyzed for derivatives?

  • Substituent Scanning : Synthesize analogs with halogens, hydroxyl, or bulky groups at positions 2, 3, or 5 .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .
  • Crystallographic Overlays : Compare binding modes of analogs using protein-ligand co-crystal structures .

Q. Methodological Resources

Parameter Recommended Technique Reference
Reaction OptimizationDoE with JMP® or Minitab®
Spectral AnalysisGaussian 16 (DFT for NMR prediction)
Binding AffinityITC (MicroCal PEAQ-ITC)
Antifungal AssaysCLSI M38 guidelines for filamentous fungi

Q. Key Challenges and Solutions

  • Challenge : Low solubility in aqueous media for in vivo studies.
    Solution : Formulate with cyclodextrins or PEG-based nanocarriers .
  • Challenge : Photodegradation during bioassays.
    Solution : Use amber glassware and minimize light exposure .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5-ethyl-2,3-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O3/c1-4-10-5-15(16)18-14-7-13-11(6-12(10)14)8(2)9(3)17-13/h5-7H,4H2,1-3H3

InChI Key

GARBLMXFSNEPTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.